molecular formula C5H10ClNO2 B7835989 2-Chloro-N-(3-hydroxypropyl)acetamide

2-Chloro-N-(3-hydroxypropyl)acetamide

Cat. No.: B7835989
M. Wt: 151.59 g/mol
InChI Key: PBPVPYSNKDMFFQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-hydroxypropyl)acetamide is an organic compound with the molecular formula C5H10ClNO2. It is a chlorinated derivative of acetamide, featuring a hydroxypropyl group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chloroacetyl Chloride Method: The compound can be synthesized by reacting 3-hydroxypropylamine with chloroacetyl chloride under controlled conditions. The reaction typically involves cooling the mixture to maintain a stable temperature and using a suitable solvent such as dichloromethane.

  • Acid Chloride Method: Another approach involves the reaction of 3-hydroxypropylamine with 2-chloroacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to this compound carboxylic acid.

  • Reduction Products: The reduction of the compound can yield 2-chloro-N-(3-hydroxypropyl)ethylamine.

  • Substitution Products: Substitution reactions can produce compounds such as 2-hydroxy-N-(3-hydroxypropyl)acetamide.

Scientific Research Applications

2-Chloro-N-(3-hydroxypropyl)acetamide has various applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-N-(3-hydroxypropyl)acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-N-(2-hydroxyethyl)acetamide: This compound differs by having an ethyl group instead of a propyl group.

  • 2-Chloro-N-(3-aminopropyl)acetamide: This compound has an amino group instead of a hydroxy group.

Uniqueness: 2-Chloro-N-(3-hydroxypropyl)acetamide is unique due to its specific combination of chloro, hydroxy, and amide functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(3-hydroxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c6-4-5(9)7-2-1-3-8/h8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPVPYSNKDMFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CCl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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